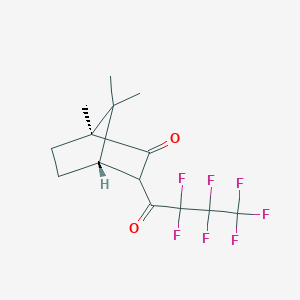

3-(Perfluorobutyryl)-(-)-camphor

描述

Significance of Asymmetric Synthesis and Chiral Induction in Contemporary Chemical Research

Asymmetric synthesis is the targeted production of a specific stereoisomer of a chiral molecule, a process that is crucial in many scientific and industrial sectors. chiralpedia.comtaylorandfrancis.com Many drug molecules possess at least one chiral center, making the development of effective asymmetric synthesis methods essential for the pharmaceutical industry. taylorandfrancis.com The goal is to create molecules with specific three-dimensional arrangements, as different enantiomers of a compound can exhibit vastly different biological activities. scripps.edu One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. scripps.edu Therefore, the ability to selectively synthesize the desired enantiomer is of utmost importance. chiralpedia.comtaylorandfrancis.com This selective production, known as chiral induction, relies on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. taylorandfrancis.com The ever-increasing demand for enantiopure substances, particularly from the pharmaceutical industry, drives the development of new, efficient, and environmentally friendly methods for producing single enantiomers. researchgate.net

Historical Context and Evolution of Camphor-Derived Chiral Auxiliaries and Ligands

Camphor (B46023), a naturally occurring bicyclic monoterpene, has long been a cornerstone in the field of asymmetric synthesis due to its ready availability in both enantiomeric forms. iupac.orgchim.it Its rigid and well-defined chiral scaffold makes it an excellent starting material for the synthesis of a wide array of chiral auxiliaries and ligands. iupac.orgchim.itresearchgate.net These camphor-based tools are instrumental in transferring chirality to a prochiral substrate during a chemical reaction. iupac.org Over the years, a diverse range of camphor derivatives have been developed and successfully employed in various asymmetric transformations, including aldol (B89426) reactions, Diels-Alder cycloadditions, and Michael additions. iupac.orgresearchgate.netresearchgate.net The continuous evolution of these auxiliaries and ligands has significantly expanded the toolbox of synthetic organic chemists, enabling the construction of complex chiral molecules with high levels of stereocontrol. chim.itresearchgate.net

The Strategic Role of Fluorine in Modulating Stereoelectronic Properties and Reactivity in Chiral Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgpsu.edu Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov In the context of chiral compounds, the strategic placement of fluorine can lead to unique stereoelectronic effects that can enhance enantioselectivity in asymmetric reactions. nih.govcore.ac.uk For instance, the gauche effect, a stabilizing interaction between adjacent fluorine and other electronegative atoms or groups, can enforce a specific conformation, thereby influencing the facial selectivity of a reaction. nih.gov The development of methods for the asymmetric construction of carbon-fluorine stereogenic centers is a vibrant area of research, with significant implications for the design of novel pharmaceuticals and materials. psu.edursc.org

Overview of 3-(Perfluorobutyryl)-(-)-camphor as a Privileged Chiral Scaffold

This compound represents a confluence of the advantageous features of both the camphor backbone and fluorine substitution. The rigid, chiral camphor framework provides a well-defined steric environment, while the perfluorobutyryl group introduces the unique electronic properties of fluorine. chemimpex.com This combination makes it a "privileged" chiral scaffold, meaning it is a versatile building block for the synthesis of a variety of chiral compounds. chemimpex.com It is primarily utilized as a chiral ligand in the synthesis of lanthanide complexes, which have applications in magneto-optical materials and as NMR shift reagents. sigmaaldrich.com The presence of the fluorinated group enhances its ability to coordinate with metal ions and influences the properties of the resulting complexes.

Physicochemical Properties and Spectroscopic Data of this compound

The distinct molecular structure of this compound gives rise to a specific set of physical and spectroscopic characteristics.

Physical Properties

This fluorinated derivative of (-)-camphor (B167293) is a solid at room temperature with a molecular weight of 348.26 g/mol . sigmaaldrich.cn Key physical parameters are summarized in the table below. The introduction of the perfluorobutyryl group significantly impacts its properties compared to unmodified camphor. For instance, its density is higher, and its boiling point at reduced pressure is lower.

| Property | Value |

| Molecular Formula | C₁₄H₁₅F₇O₂ |

| Molecular Weight | 348.26 g/mol sigmaaldrich.cn |

| Boiling Point | 60-70 °C at 0.2 mmHg sigmaaldrich.com |

| Density | 1.218 g/mL at 25 °C sigmaaldrich.com |

| Optical Activity ([α]20/D) | +125° (c = 2.6 in chloroform) for the (+)-enantiomer sigmaaldrich.com |

| Refractive Index (n20/D) | 1.421 sigmaaldrich.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals for the (+)-enantiomer in CDCl₃ include multiplets at approximately 2.93 ppm and 2.10 ppm, a triplet at 1.62 ppm, a multiplet at 1.54 ppm, and singlets at 1.20 ppm, 0.95 ppm, and 0.86 ppm, corresponding to the various protons in the camphor skeleton. guidechem.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

¹⁹F NMR Spectroscopy: Fluorine NMR is particularly informative for this compound due to the perfluorobutyryl group. The spectrum for the (-)-enantiomer shows a quintet at δ -81.3 ppm (CF₃ group) and a triplet at δ -126.7 ppm (CF₂ groups).

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption at 1785 cm⁻¹ is indicative of the carbonyl (C=O) stretch, and strong absorptions in the range of 1250–1150 cm⁻¹ correspond to the carbon-fluorine (C-F) stretches. The gas-phase IR spectrum is also available for further structural analysis. nist.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum is available for this purpose. nist.gov

Synthesis and Derivatization

The preparation of this compound involves the modification of the naturally occurring (-)-camphor.

Synthetic Routes to this compound

The synthesis of this compound typically involves the acylation of (-)-camphor with a perfluorobutyrylating agent. A common method is the reaction of the enolate of camphor, generated by a strong base like sodium hydride, with a perfluorobutyric acid derivative, such as perfluorobutyryl chloride or ethyl perfluorobutyrate. guidechem.com The reaction is carried out under anhydrous conditions to prevent side reactions. To obtain the desired (-)-enantiomer, the starting material must be l-camphor, which has the (1R,4S) configuration.

Key Intermediates and Reagents

The primary reagents for the synthesis are (-)-camphor and a perfluorobutyrylating agent. The reaction is typically performed in an aprotic solvent like diethylene glycol diethyl ether. guidechem.com The intermediate in this reaction is the sodium enolate of camphor. After the reaction, the product is isolated and purified, often by column chromatography. guidechem.com

Derivatization for Further Applications

This compound serves as a versatile intermediate for the synthesis of other valuable chiral compounds. chemimpex.com Its primary use is as a ligand in the preparation of chiral metal complexes, particularly with lanthanide ions like europium. sigmaaldrich.comsigmaaldrich.cn These complexes are synthesized by reacting the camphor derivative with a salt of the desired metal. The resulting complexes have applications as chiral shift reagents in NMR spectroscopy and in the development of optoelectronic and photonic materials. sigmaaldrich.com

Applications in Asymmetric Synthesis

The unique structural and electronic features of this compound make it a valuable tool in various asymmetric reactions.

Role as a Chiral Ligand in Metal-Catalyzed Reactions

As previously mentioned, a significant application of this compound is as a chiral ligand in metal-catalyzed reactions. sigmaaldrich.com When complexed with a metal center, the camphor-derived ligand creates a chiral environment that can effectively control the stereochemical outcome of a reaction. These chiral metal complexes can catalyze a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The fluorine atoms in the ligand can influence the Lewis acidity of the metal center and the stability of the catalyst.

Use as a Chiral Auxiliary for Stereocontrol

In addition to its role as a ligand, the broader class of camphor derivatives can function as chiral auxiliaries. iupac.orgresearchgate.net In this approach, the chiral camphor unit is temporarily attached to a prochiral substrate. The steric bulk and conformational rigidity of the camphor auxiliary then direct the attack of a reagent to one face of the substrate, leading to the formation of a new stereocenter with a high degree of stereocontrol. escholarship.org After the reaction, the auxiliary can be cleaved to afford the desired chiral product and can often be recovered for reuse.

Specific Examples of Reactions (e.g., Diels-Alder, Aldol, Michael Additions)

While specific examples detailing the use of this compound in Diels-Alder, aldol, or Michael additions are not extensively reported in the provided search results, the broader family of camphor-derived auxiliaries has a well-established track record in these transformations. iupac.orgresearchgate.netwinthrop.edu For instance, N-enoyl derivatives of camphor sultams, another class of camphor-based auxiliaries, have been shown to be highly effective in promoting stereoselective Diels-Alder reactions and Michael additions. iupac.org Similarly, camphor-derived auxiliaries have been successfully employed to control the stereochemistry of aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.netwinthrop.edu

Emerging Trends and Future Directions

The field of chiral fluorinated compounds is continuously evolving, with new discoveries and applications on the horizon.

Advances in the Synthesis and Application of Fluorinated Camphor Derivatives

Recent research has focused on developing more efficient and sustainable methods for the synthesis of fluorinated camphor derivatives. rsc.org This includes the exploration of new catalytic systems and reaction conditions. Furthermore, there is a growing interest in expanding the applications of these compounds beyond their traditional roles. rsc.orgchiralpedia.com For example, their unique properties are being investigated for use in materials science, such as in the development of advanced polymers and liquid crystals. chemimpex.comnih.gov

The Future of Chiral Fluorinated Compounds in Catalysis and Materials Science

The future of chiral fluorinated compounds appears bright, with significant potential for innovation in both catalysis and materials science. chiralpedia.com The development of new chiral catalysts based on fluorinated scaffolds is expected to lead to even more powerful methods for asymmetric synthesis. chiralpedia.com In materials science, the incorporation of chiral fluorinated units into polymers and other materials can impart unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. chemimpex.com As our understanding of the fundamental principles governing the behavior of these compounds deepens, we can expect to see their application in an even wider range of technologies. chiralpedia.com

Structure

3D Structure

属性

IUPAC Name |

3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOESYEGLBLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045669 | |

| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257289-31-9, 115224-00-5 | |

| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptafluorobutyryl-(-)-camphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches to 3 Perfluorobutyryl Camphor

Precursor Synthesis and Derivatization Strategies for the (-)-Camphor (B167293) Backbone

The synthesis of the target compound begins with the chiral building block, (-)-camphor. While its enantiomer, (+)-camphor, is abundant in nature, optically pure (-)-camphor is less common. It is often synthesized from renewable resources such as α-pinene. nih.gov The synthetic route from α-pinene typically proceeds through a racemic isobornyl ester intermediate, which is then hydrolyzed to isoborneol (B83184) and subsequently oxidized to yield camphor (B46023). nih.govyoutube.com

To obtain the enantiomerically pure (-)-camphor, chemoenzymatic strategies can be employed. Specifically, the kinetic resolution of racemic isobornyl esters using enantioselective enzymes offers an efficient pathway. Esterases, such as Esterase B from Burkholderia gladioli (EstB) and Esterase C from Rhodococcus rhodochrous, have demonstrated exceptional enantioselectivity (E > 100) for the hydrolysis of butyryl esters of isoborneol. nih.gov This enzymatic resolution allows for the separation of the enantiomers, providing access to optically pure isoborneol, the direct precursor to (-)-camphor. nih.gov The enantioselectivity of this process has been found to increase with the chain length of the acyl moiety of the ester substrate. nih.gov

Once enantiopure (-)-camphor is obtained, derivatization strategies focus on functionalizing the C3 position. The alpha-carbon (C3) to the carbonyl group in the camphor molecule is reactive and can be deprotonated to form an enolate, which serves as a nucleophile for subsequent acylation reactions. researchgate.netwikipedia.org This reactivity is fundamental for introducing the perfluorobutyryl group onto the rigid bicyclic skeleton. nih.gov

| Strategy | Starting Material | Key Steps | Key Advantage | Reference |

|---|---|---|---|---|

| Chemical Synthesis | α-pinene | Esterification → Hydrolysis → Oxidation | Utilizes renewable feedstock | nih.gov |

| Chemoenzymatic Resolution | Racemic isobornyl esters | Enantioselective hydrolysis with esterases | High enantiopurity (E > 100) | nih.gov |

Introduction of the Perfluorobutyryl Moiety: Reaction Pathways and Stereochemical Control

The introduction of the perfluorobutyryl group at the C3 position of the (-)-camphor backbone is accomplished through an acylation reaction, typically a Claisen condensation. The general reaction pathway involves the deprotonation of (-)-camphor at the C3 position using a strong base to form a camphor enolate. This nucleophilic enolate then attacks an electrophilic source of the perfluorobutyryl group, such as a perfluorobutyryl ester.

A representative synthesis, analogous to the preparation of similar 3-acylcamphor derivatives, can be outlined as follows:

Enolate Formation: (-)-Camphor is treated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent. The base abstracts a proton from the C3 position, creating a stereochemically defined enolate.

Acylation: An acylating agent, such as ethyl heptafluorobutanoate, is added to the reaction mixture. The camphor enolate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

Product Formation: This intermediate collapses, eliminating the ethoxide leaving group to yield the final product, 3-(Perfluorobutyryl)-(-)-camphor. guidechem.com

Stereochemical control is inherent to this synthesis due to the rigid bicyclic structure of the camphor backbone. The bulky gem-dimethyl group on the camphor skeleton directs the incoming electrophile, ensuring that the acylation occurs with a high degree of stereoselectivity. The fundamental stereochemistry of the (-)-camphor scaffold is retained throughout the reaction, resulting in the enantiopure product. The introduction of the electron-withdrawing perfluorobutyryl group at the C3 position significantly alters the electronic environment of the molecule but does not affect the absolute configuration of the chiral centers in the camphor framework.

Optimization of Reaction Conditions for Enantiopure this compound Synthesis

Key parameters for optimization include:

Base and Solvent: The choice of base and solvent is critical for efficient enolate formation. Strong bases like sodium hydride (NaH) are effective. guidechem.com The solvent must be anhydrous and aprotic to prevent quenching of the enolate; high-boiling ethers like diethylene glycol diethyl ether are suitable. guidechem.com

Temperature: The reaction temperature affects both the rate of enolate formation and the subsequent acylation. The initial deprotonation may be carried out at room temperature, followed by heating under reflux to drive the acylation to completion. guidechem.com

Reaction Time: Sufficient reaction time is required for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can determine the optimal duration, which can be several hours. guidechem.comscielo.br

Stoichiometry: The molar ratio of reactants, particularly the base and the acylating agent relative to the camphor starting material, must be controlled to maximize product formation and minimize side reactions. An excess of the acylating agent is often used. guidechem.com

Purification: Post-reaction workup involves neutralization and extraction. guidechem.com Final purification to obtain the enantiopure product is typically achieved through silica gel column chromatography, which separates the desired compound from unreacted starting materials and byproducts. guidechem.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Deprotonation at C3 to form enolate | guidechem.com |

| Solvent | Diethylene glycol diethyl ether | Anhydrous, aprotic medium for enolate stability | guidechem.com |

| Acylating Agent | Perfluorobutyryl ester (e.g., ethyl ester) | Provides the electrophilic perfluorobutyryl moiety | guidechem.com |

| Temperature | Reflux | To drive the acylation reaction to completion | guidechem.com |

| Purification | Silica Gel Column Chromatography | Isolation of the high-purity final product | guidechem.com |

Scalability and Efficiency Considerations in Preparative Synthesis

The transition from laboratory-scale synthesis to larger, preparative-scale production of this compound requires a focus on scalability and efficiency. These factors are crucial for making the compound available for broader applications in a cost-effective manner.

Key considerations for scalable synthesis include:

Process Robustness: The synthetic method must be robust, consistently providing high yields and purity when scaled up. This involves using reliable and efficient catalysts and reagents.

Reaction Time and Energy Consumption: Long reaction times can be a bottleneck in large-scale production. Techniques such as sonochemistry have been shown to drastically reduce reaction times from hours to minutes for some camphor derivatizations, thereby improving throughput and energy efficiency.

Atom Economy and Waste Reduction: An efficient synthesis maximizes the incorporation of atoms from the reactants into the final product and minimizes waste. The choice of reagents and the optimization of reaction conditions to reduce side reactions are important for improving atom economy.

Downstream Processing: Purification methods must also be scalable. While chromatography is effective at the lab scale, industrial-scale production may require alternative methods like crystallization or distillation to be more cost-effective.

Continuous Flow Synthesis: Developing continuous flow processes could offer a more efficient, safer, and highly scalable alternative to traditional batch synthesis methods. This approach allows for better control over reaction parameters and can lead to higher yields and purity.

For the precursor synthesis, integrating the chemoenzymatic resolution of isobornyl esters directly into the production pipeline from α-pinene is a key strategy for the efficient and scalable synthesis of the optically pure (-)-camphor starting material from a renewable feedstock. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Perfluorobutyryl Camphor and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Stereochemical Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity, stereochemistry, and purity of 3-(Perfluorobutyryl)-(-)-camphor. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework.

The ¹H NMR spectrum is particularly useful for observing the protons of the camphor (B46023) backbone. For the related (+)-enantiomer, 3-Heptafluorobutyryl-(+)-Camphor, specific chemical shifts have been reported in deuterochloroform (CDCl₃). guidechem.com These include multiplets for the bridgehead and methylene (B1212753) protons of the bicyclic system, and distinct singlets for the three methyl groups. guidechem.com The proton at the C3 position, adjacent to the perfluorobutyryl substituent, typically appears as a multiplet around δ 2.93 ppm. guidechem.com

¹⁹F NMR spectroscopy is crucial for characterizing the perfluorobutyryl chain. The spectrum provides direct evidence of the fluorinated substituent and can be used to assess purity, as impurities like residual perfluorobutyric acid would be readily detectable. The terminal trifluoromethyl (CF₃) group and the adjacent difluoromethylene (CF₂) groups exhibit distinct chemical shifts and coupling patterns. For instance, the CF₃ group often appears as a quintet, while the CF₂ groups present as triplets.

¹³C NMR provides a map of the carbon skeleton. Data for the parent camphor molecule shows the carbonyl carbon (C=O) at a significant downfield shift (around 220 ppm), while the methyl carbons are found in the upfield region. bmrb.io The introduction of the perfluorobutyryl group at C3 induces significant shifts for the adjacent carbons due to strong electron-withdrawing effects of the fluorine atoms.

The combination of these NMR techniques allows for an unambiguous assignment of the compound's structure and is a primary method for verifying its stereochemical integrity and assessing its purity.

Interactive Table: Representative ¹H NMR Chemical Shifts for 3-Heptafluorobutyryl-(+)-camphor in CDCl₃ guidechem.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C3-H | 2.93 | m |

| C4-H | 2.10 | m |

| C5-H₂ | 1.62 | t |

| C6-H₂ | 1.54 | m |

| C8-CH₃ | 1.20 | s |

| C9-CH₃ | 0.95 | s |

| C10-CH₃ | 0.86 | s |

Note: Data is for the (+)-enantiomer, which serves as a close reference for the (-)-enantiomer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in the Context of Molecular Architecture

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and understanding how they are arranged within the molecule's bicyclic architecture.

The IR spectrum of this compound is dominated by characteristic absorption bands. A very strong band appears in the region of the carbonyl (C=O) stretch. For the related compound 3-(perfluorobutyryl)-(+)-camphor, a strong absorption is noted at 1785 cm⁻¹. This high frequency is indicative of the electron-withdrawing effect of the adjacent perfluorobutyryl group, which strengthens and shortens the C=O bond. The gas-phase IR spectrum of 3-Heptafluorobutyryl-d-camphor also shows prominent features in this region. nist.gov

Another key feature is the presence of intense absorption bands in the 1250–1150 cm⁻¹ range, which are characteristic of carbon-fluorine (C-F) stretching vibrations. The multiplicity and intensity of these bands confirm the presence of the perfluorinated chain.

Theoretical studies using Density Functional Theory (DFT) on camphor and its derivatives have been employed to calculate and assign vibrational modes, providing a deeper understanding of the experimental spectra. researchgate.netresearchgate.net These computational methods help to correlate the observed spectral features with specific molecular motions, confirming the integrity of the bicyclic camphor framework and the attachment of the substituent. researchgate.net

Interactive Table: Key Infrared (IR) Absorption Bands for 3-(Perfluorobutyryl)-camphor Derivatives nist.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1785 | Strong |

| C-F Stretches | 1250 - 1150 | Strong, Multiple Bands |

| C-H Stretches (Aliphatic) | ~2800 - 3000 | Medium |

Chiroptical Spectroscopy (Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques, particularly Electronic Circular Dichroism (CD), are powerful tools for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

For camphor and its derivatives, the electronic transitions associated with the carbonyl chromophore are particularly sensitive to the stereochemical environment. nih.gov The n→π* transition of the ketone group is inherently chiral in the camphor framework, giving rise to a distinct CD signal. The sign and magnitude of this signal are directly related to the absolute configuration of the molecule. nih.govresearchgate.net

The introduction of the perfluorobutyryl group at the C3 position modifies the electronic environment of the carbonyl chromophore, which in turn affects the CD spectrum. However, the fundamental stereochemical information derived from the sign of the Cotton effect associated with the camphor skeleton remains a reliable indicator of the absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) calculations are often used in conjunction with experimental CD spectra to provide a robust interpretation of the results and confirm the assignment of the absolute configuration. nih.gov This combined experimental and theoretical approach is crucial for unambiguously distinguishing between the (-) and (+) enantiomers.

X-ray Crystallography for Solid-State Stereostructure and Conformation Analysis

For example, the crystal structure of (+)-3-bromocamphor was redetermined with high accuracy to unambiguously establish the absolute configuration of (+)-camphor itself. rsc.org This foundational work provides precise bond lengths, bond angles, and torsional angles for the norbornane (B1196662) skeleton, which serves as a benchmark for all camphor derivatives. rsc.org

X-ray diffraction studies on various camphor sulfonimine compounds further illustrate how the rigid bicyclic framework directs the supramolecular arrangement in the crystal lattice. preprints.org For this compound, an X-ray crystal structure would reveal the precise conformation of the perfluorobutyryl side chain relative to the camphor ring system. It would also detail the intermolecular interactions, such as hydrogen bonds or non-bonding interactions involving the sulfonyl oxygens, that govern the crystal packing. preprints.org Such an analysis would provide unequivocal proof of the absolute stereochemistry and the preferred solid-state conformation.

Applications of 3 Perfluorobutyryl Camphor in Asymmetric Catalysis and Stereoselective Transformations

3-(Perfluorobutyryl)-(-)-camphor as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While the camphor (B46023) scaffold is a well-established chiral pool for the synthesis of various chiral auxiliaries, detailed research findings on the specific use of this compound in this capacity are not extensively documented in publicly available literature. The following subsections address specific diastereoselective reactions where camphor-based auxiliaries are commonly employed; however, specific examples utilizing this compound are not readily found.

The use of camphor-derived auxiliaries to direct the diastereoselective alkylation of enolates is a common strategy in asymmetric synthesis. However, specific studies detailing the application of this compound as a chiral auxiliary to promote diastereoselective alkylation reactions could not be identified in the reviewed literature.

Camphor-based auxiliaries have been successfully used to achieve high levels of diastereoselectivity in aldol (B89426) reactions. nih.govresearchgate.net These reactions are fundamental for the construction of carbon-carbon bonds and the generation of stereocenters. Despite the prevalence of camphor derivatives in this area, specific examples of this compound being employed as a chiral auxiliary in diastereoselective aldol additions or other carbonyl condensations are not described in the available research.

The introduction of fluorine and trifluoromethylthio groups is of great importance in medicinal and materials chemistry. Asymmetric methods for these transformations often rely on chiral auxiliaries or catalysts. There is no specific information in the searched literature that describes the role of this compound as a chiral auxiliary in diastereoselective fluorination or trifluoromethylthiolation reactions.

This compound-Derived Ligands in Enantioselective Metal-Catalyzed Reactions

A significant application of this compound is its use as a precursor for the synthesis of chiral ligands for enantioselective metal-catalyzed processes. The camphor backbone provides a rigid stereochemical framework, while the perfluorobutyryl group can influence the electronic properties and stability of the resulting metal complexes.

This compound serves as a key building block for creating chiral ligands, particularly for lanthanide metal complexes. The synthesis typically involves the reaction of the deprotonated β-diketone moiety of the camphor derivative with a suitable metal salt. The resulting complexes have shown potential in various applications due to their chiral nature and the specific properties imparted by the fluorinated ligand.

Research has demonstrated that this compound can be used as a ligand to synthesize chiral europium complexes. sigmaaldrich.com These complexes are of interest for their potential in optoelectronic and photonic applications. The chirality induced by the camphor-derived ligand can lead to materials with specific optical properties, such as those used in light-emitting diodes (LEDs) and sensors. The electron-withdrawing nature of the perfluorobutyryl group is noted to enhance the stability of these coordination complexes when compared to their non-fluorinated counterparts.

Furthermore, this compound is utilized in the preparation of sodium tetrakis[3-(heptafluorobutyryl)-(-)-camphorato]lanthanide(III) complexes. These complexes have been investigated for their utility as NMR shift reagents and as chemical sensors, where their chiral structure allows for enhanced resolution and selective binding properties. sigmaaldrich.com

| Metal Complex Type | Metal Ion | Ligand | Potential Application | Reference |

| Chiral Lanthanide Complex | Europium (Eu) | This compound | Optoelectronic Devices, Photonics | sigmaaldrich.com |

| Sodium Tetrakis Camphorato Complex | Lanthanide (Ln) | This compound | NMR Shift Reagents, Chemical Sensors | sigmaaldrich.com |

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Michael Additions)

While specific data on the use of this compound as a ligand or precatalyst in Diels-Alder and Michael additions is limited in publicly available research, the broader class of camphor-derived catalysts has demonstrated significant success in these transformations. The steric bulk of the camphor backbone provides a well-defined chiral environment, influencing the facial selectivity of the approaching reactants.

In the context of the Diels-Alder reaction , camphor-derived hydrazides and sulfonylhydrazides have been shown to catalyze the reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680) with a high degree of enantioselectivity. nih.gov Theoretical studies suggest that these catalysts control the stereochemical outcome by forming a chiral iminium ion, with the camphor framework dictating the approach of the diene. nih.gov It is plausible that a ligand derived from this compound could similarly be employed to create a chiral Lewis acid complex or an organocatalyst that directs the cycloaddition.

For Michael additions , organocatalysts derived from camphor have proven effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds. For instance, pyrrolidinyl-camphor derivatives have been successfully used as organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes, yielding products with high diastereomeric ratios and enantiomeric excesses. nih.gov A study on camphor-derived bifunctional quaternary ammonium (B1175870) salts as phase-transfer organocatalysts in the Michael addition of a glycine (B1666218) Schiff base with methyl acrylate (B77674) showed full conversion, albeit with low enantioselectivity. nih.gov

The performance of related camphor-derived organocatalysts in the Michael addition is summarized below, providing a benchmark for the potential efficacy of catalysts derived from this compound.

| Catalyst Type | Donor | Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Pyrrolidinyl-camphor derivative | α,α-disubstituted aldehydes | β-nitroalkenes | up to 98:2 | up to 99% | nih.gov |

| Camphor-derived quaternary ammonium salt | Glycine Schiff base | Methyl acrylate | Not reported | up to 11% | nih.gov |

Enantioselective Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-F)

The formation of enantiomerically enriched carbon-heteroatom bonds is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. While direct applications of this compound in this area are not well-documented, the principles established with other camphor derivatives provide a framework for its potential use.

In the realm of enantioselective C-F bond formation , camphor-derived phase-transfer organocatalysts have been investigated for the α-fluorination of β-keto esters using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. These catalysts achieved complete conversion, although the enantioselectivity was modest, reaching up to 29% ee. nih.gov The development of more effective catalysts based on the this compound scaffold could potentially enhance the stereocontrol in such reactions due to the unique electronic influence of the perfluorinated tail.

Organocatalytic Applications of this compound Frameworks

The camphor skeleton is a privileged structure in organocatalysis, serving as a rigid chiral backbone for a variety of catalyst designs. uni-lj.siresearchgate.net

Development of Organocatalysts Derived from this compound

The synthesis of organocatalysts often involves the functionalization of the camphor core to introduce catalytically active moieties. uni-lj.siresearchgate.net Starting from this compound, one could envision the derivatization of the carbonyl group or other positions on the bicyclic ring to append groups capable of activating substrates through covalent or non-covalent interactions. For example, the ketone could be converted to an amine, which could then be transformed into a thiourea (B124793), squaramide, or a primary amine catalyst for enamine or iminium ion catalysis.

The presence of the perfluorobutyryl group would likely influence the solubility, stability, and catalytic activity of the resulting organocatalysts. The strong electron-withdrawing effect of this group could enhance the acidity of nearby protons, potentially modulating the hydrogen-bonding capabilities of a thiourea or squaramide catalyst.

Mechanistic Insights into Organocatalytic Enantioselectivity

The enantioselectivity of camphor-derived organocatalysts is generally attributed to the steric shielding of one face of the activated substrate by the bulky camphor framework. nih.gov In the case of bifunctional catalysts, such as those bearing a thiourea or squaramide group, the catalyst orients the substrates through a network of hydrogen bonds, while the camphor backbone provides a chiral pocket that dictates the stereochemical outcome of the reaction.

For a hypothetical organocatalyst derived from this compound, the perfluorinated chain would introduce an additional element of steric and electronic control. This fluorous ponytail could influence the conformational preferences of the catalyst-substrate complex through steric repulsion or potentially through fluorous-fluorous interactions if the substrate also contains fluorine atoms. The electron-withdrawing nature of the perfluorobutyryl group could also impact the electronic properties of the catalytic site, thereby affecting the transition state energy and the observed enantioselectivity.

Detailed mechanistic studies, likely involving computational modeling, would be necessary to fully elucidate the specific role of the perfluorobutyryl group in directing the stereochemical outcome of a catalyzed reaction. These studies would help in the rational design of more efficient and selective organocatalysts based on the this compound framework.

Mechanistic Investigations and Stereochemical Principles Governing Reactivity of 3 Perfluorobutyryl Camphor

Elucidation of Transition State Geometries and Energetics in Asymmetric Transformations

The efficacy of a chiral catalyst or auxiliary is fundamentally determined by its ability to create a well-defined, low-energy transition state (TS) for one enantiomeric pathway while elevating the energy of competing pathways. For ligands like 3-(perfluorobutyryl)-(-)-camphor, the geometry and energetics of the transition state in metal-catalyzed asymmetric reactions are profoundly influenced by the fluorinated moiety.

The introduction of fluorine atoms increases the Lewis acidity of the chelated metal center. nih.gov This enhanced acidity allows for better interaction with and activation of the substrate, which can lead to a more compact and organized transition state. nih.gov A more tightly bound transition state generally results in higher asymmetric induction. nih.gov The electron-withdrawing perfluorobutyryl group enhances the stability of the resulting coordination complexes compared to their non-fluorinated counterparts. Theoretical and computational studies are crucial in mapping the potential energy surfaces of these reactions, identifying the key stabilizing and destabilizing interactions that favor the formation of one diastereomeric transition state over another.

Below is a table summarizing the anticipated effects of the this compound ligand on transition state parameters in a hypothetical metal-catalyzed reaction.

| Parameter | Influence of this compound Ligand | Consequence for Asymmetric Transformation |

| Metal Center Lewis Acidity | Increased due to the electron-withdrawing perfluorobutyryl group. nih.gov | Stronger substrate binding and activation. |

| Transition State Compactness | Increased due to stronger metal-ligand and metal-substrate interactions. nih.gov | Enhanced communication of chirality from the ligand to the substrate. |

| Energy Difference (ΔΔG‡) | Increased difference between diastereomeric transition state energies. | Higher enantioselectivity of the product. |

| Coordination Complex Stability | Enhanced stability of the metal-ligand complex. | More robust and efficient catalytic cycle. |

Chirality Transfer Mechanisms and Diastereofacial Selectivity Control

Chirality transfer from a chiral auxiliary or ligand to a substrate is the cornerstone of asymmetric synthesis. In this compound, this process is primarily dictated by the rigid bicyclic structure of the camphor (B46023) backbone, which contains fixed stereogenic centers. mdpi.com This framework creates a highly differentiated three-dimensional space.

The factors governing this selectivity are multifaceted, as detailed in the table below.

| Controlling Factor | Mechanism of Action | Impact on Selectivity |

| Camphor Scaffold | Provides a rigid, sterically defined chiral environment. mdpi.com | High diastereofacial discrimination by blocking one prochiral face of the substrate. |

| Perfluorobutyryl Group | Exerts steric hindrance and electronic effects, influencing the orientation of the substrate in the transition state. nih.gov | Fine-tunes the selectivity by modifying the steric and electronic landscape of the catalytic pocket. |

| Metal Coordination | Organizes the ligand and substrate in a specific geometry. | Enforces a specific approach trajectory for the reagent, amplifying the inherent bias of the ligand. |

| Reactant/Substrate Size | The degree of steric clash between the incoming group and the chiral ligand. | Determines the extent of facial shielding and the resulting enantiomeric excess. |

Influence of the Perfluorobutyryl Moiety on Reactivity and Stereochemical Induction

The perfluorobutyryl group is not a passive spectator; it actively modulates both the reactivity and the stereochemical outcome of reactions involving this compound. Its influence is twofold: electronic and steric.

Electronic Effects: The seven fluorine atoms create a powerful electron-withdrawing effect that propagates through the molecule. This has several consequences:

Enhanced Acidity: It increases the acidity of the enolic proton, affecting pKa values and reaction kinetics in base-mediated reactions.

Increased Lewis Acidity of Metal Centers: When used as a ligand, the electron-deficient oxygen donors bind to a metal, increasing the metal's effective positive charge and thus its Lewis acidity. nih.gov This leads to stronger activation of the aldehyde in reactions like additions, favoring the ligand-controlled pathway over any uncatalyzed background reaction. nih.gov

Steric Effects: Perfluoroalkyl groups are sterically demanding. The CF3 group, for instance, is considered to be similar in size to an isopropyl group. researchgate.net The larger perfluorobutyryl group provides significant steric bulk. This bulk contributes to the diastereofacial shielding of the camphor scaffold, creating a more defined chiral pocket and forcing a highly specific trajectory for incoming reagents, which can lead to higher levels of stereochemical induction.

| Property | Non-fluorinated Camphor Derivative | This compound |

| Electronic Nature of Sidechain | Inductive (electron-donating or weakly withdrawing) | Strongly electron-withdrawing |

| Effect on Coordinated Metal | Moderate Lewis acidity | Enhanced Lewis acidity nih.gov |

| Steric Bulk of Sidechain | Moderate | Significant nih.govresearchgate.net |

| Solubility | Generally soluble in organic solvents | Enhanced lipophilicity/hydrophobicity |

Role of Non-Covalent Interactions in Stereocontrol

Beyond covalent bonds, a network of subtle non-covalent interactions plays a pivotal role in assembling the transition state and ensuring high stereocontrol. researchgate.netmdpi.com For this compound, these interactions are critical.

Hydrogen Bonding: The camphor backbone is known to form specific hydrogen bonds that influence conformational preference. nih.gov In complexes, the carbonyl oxygen acts as a hydrogen bond acceptor. Studies on related camphor derivatives reveal a fine balance between hydrogen bonding and London dispersion forces that dictates molecular recognition and aggregation, a key aspect of chirality recognition. rsc.orgresearchgate.net The fluorine atoms of the perfluorobutyryl group can also act as weak hydrogen bond acceptors, further helping to orient substrates or reagents within the chiral pocket. nih.gov The complex hydrogen-bonding networks possible with camphor derivatives can lead to highly ordered structures. nih.gov

Fluorine-Metal Interactions: The fluorine atoms of the perfluorobutyryl group can engage in non-covalent interactions with the metal center in catalytic complexes. nih.gov These interactions, though weaker than formal bonds, help to rigidify the transition state geometry. By restricting rotational degrees of freedom, these secondary interactions contribute to a more ordered and compact transition state, which is often a prerequisite for high enantioselectivity. nih.gov Recent research has highlighted the ability of fluorine atoms to participate in guiding interactions in metal catalysis. researchgate.net

The following table outlines key non-covalent interactions and their contribution to stereocontrol.

| Type of Interaction | Participating Atoms/Groups | Role in Stereocontrol |

| Hydrogen Bonding | Camphor carbonyl oxygen; Fluorine atoms of the perfluorobutyryl group. nih.govnih.gov | Orients the substrate; Stabilizes the preferred transition state conformation. rsc.orgresearchgate.net |

| Fluorine-Metal Interaction | Fluorine atoms and the coordinated metal center. nih.gov | Rigidifies the transition state; Creates a more compact catalytic environment. nih.gov |

| Steric Repulsion (van der Waals) | gem-Dimethyl group; Perfluorobutyryl group. nih.gov | Directs the incoming reagent to the less hindered face of the substrate. |

| Dipole-Dipole Interactions | Polar C=O and C-F bonds. | Contributes to the overall conformational preference and organization of the transition state assembly. |

Computational Chemistry and Quantum Mechanical Studies on 3 Perfluorobutyryl Camphor Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For a molecule such as 3-(Perfluorobutyryl)-(-)-camphor, DFT calculations would be instrumental in defining its three-dimensional structure and understanding the influence of the electron-withdrawing perfluorobutyryl group on the camphor (B46023) scaffold.

Furthermore, DFT calculations would illuminate the electronic structure of the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. The introduction of the highly electronegative fluorine atoms in the perfluorobutyryl substituent is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted camphor, potentially altering its reactivity profile. The distribution of electron density and the molecular electrostatic potential map would also be generated, highlighting the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping the energetic pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, this approach could be used to investigate a variety of potential transformations.

For example, in reactions where this compound acts as a chiral ligand or catalyst, computational models can elucidate the mechanism of stereochemical induction. By modeling the interaction of the camphor derivative with reactants, it is possible to calculate the activation energies for the formation of different stereoisomeric products. The pathway with the lower activation energy would correspond to the major product, thus explaining the observed enantioselectivity or diastereoselectivity.

Drawing parallels from computational studies on the hydroxylation of camphor by cytochrome P450, a combined quantum mechanical/molecular mechanical (QM/MM) approach could be employed. acs.orgnih.gov In such a study, the reactive core of the system, including the substrate and the active site of a catalyst, would be treated with a high level of quantum mechanical theory (like DFT), while the surrounding environment (e.g., solvent or protein) is modeled using less computationally expensive molecular mechanics force fields. acs.orgnih.gov This methodology allows for the simulation of complex systems and can reveal subtle environmental effects on the reaction mechanism. nih.gov For instance, these studies have shown that reactions can proceed through different spin states, such as doublet and quartet potential energy surfaces, influencing the reaction's progression and outcome. acs.orgnih.gov

Prediction and Validation of Enantioselectivity and Diastereoselectivity through Simulation

A significant application of computational chemistry in the context of chiral molecules like this compound is the a priori prediction of stereoselectivity in the reactions they mediate. By simulating the reaction pathways leading to different stereoisomers, the relative energies of the transition states can be calculated. According to transition state theory, the difference in these activation energies directly correlates with the ratio of the products formed.

Modern approaches to predicting stereoselectivity are increasingly incorporating machine learning algorithms trained on datasets generated from quantum mechanical calculations. mpg.dempg.dersc.org For a system involving this compound, one could, in principle, generate a dataset of reaction outcomes under various conditions. The steric and electronic properties of the reactants, catalysts, and solvents would be quantified using DFT calculations. mpg.de A trained machine learning model could then predict the stereochemical outcome for new, untested reaction conditions, significantly accelerating the discovery of highly selective transformations. mpg.dempg.dersc.org These models can also quantify the influence of different variables, such as the structure of the reactants, the choice of solvent, and the reaction temperature, on the stereoselectivity of a reaction. mpg.dempg.de

Conformational Analysis and Energy Landscapes of this compound and its Intermediates/Complexes

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly for chiral molecules involved in stereoselective processes. This compound possesses multiple rotatable bonds, particularly within the perfluorobutyryl side chain, leading to a complex potential energy surface with numerous possible conformations.

A thorough conformational analysis would involve systematically exploring the rotational space of these bonds to identify all stable low-energy conformers. For each conformer, the relative energy would be calculated using quantum mechanical methods. This process generates a potential energy landscape, which is a map of the molecule's energy as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation of the molecule.

The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. Understanding the preferred conformations is crucial, as the molecule's reactivity and its ability to induce stereoselectivity are often dictated by the geometry of its most stable or reactive conformers. For instance, in related diketone systems, the conformational preference (e.g., s-cis versus s-trans) can significantly influence the reaction mechanism, favoring either a concerted or a stepwise pathway. wikipedia.org The s-cis conformer is often electronically favored due to the electrostatic attraction between partially charged atoms, while the s-trans conformer might be preferred in cases of steric hindrance. wikipedia.org Similar considerations would be essential in analyzing the conformational landscape of this compound and its complexes to fully understand its chemical behavior.

Emerging Trends and Future Research Directions for Perfluorobutyryl Camphor Derivatives

Development of Next-Generation Fluorinated Chiral Auxiliaries and Ligands

The camphor (B46023) framework has long been recognized as a "chiral pool" building block, readily available in both enantiomeric forms and amenable to a wide range of chemical modifications. iupac.orgnih.gov This has led to the development of highly successful chiral auxiliaries, such as Oppolzer's camphorsultams, which are instrumental in asymmetric synthesis for their ability to direct the stereochemical outcome of reactions with high efficacy. iupac.orggoogle.com The introduction of fluorine into chiral auxiliaries is a strategy known to enhance their performance by altering steric and electronic properties, which can lead to improved diastereoselectivity in asymmetric transformations.

Future research is focused on leveraging the perfluorobutyryl group of 3-(perfluorobutyryl)-(-)-camphor to create a new generation of chiral auxiliaries and ligands. The highly fluorinated chain can introduce beneficial properties such as increased thermal and chemical stability, modified solubility profiles, and unique electronic effects that can fine-tune the reactivity and selectivity of catalytic processes. ub.edu Researchers are exploring how these fluorinated camphor derivatives can be elaborated into novel ligands for asymmetric catalysis, with the expectation that the combined steric influence of the camphor scaffold and the electronic nature of the perfluoroalkyl chain will lead to superior performance in a variety of metal-catalyzed reactions. rsc.orgnih.gov The development of camphor-derived 2,3-diols, known as CAMDOLs, as powerful chiral templates for the synthesis of P-stereogenic compounds, further highlights the versatility of the camphor scaffold for creating advanced chiral ligands. nih.gov

Exploration of this compound in Novel Asymmetric Reaction Methodologies

Camphor-derived auxiliaries have been successfully employed in a multitude of asymmetric reactions, including Diels-Alder additions, alkylations, and Pauson-Khand reactions. iupac.orgnih.gov For instance, camphor derivatives have been used to induce asymmetry in [2+2] photoaddition reactions, leading to the formation of enantiomerically pure cyclobutane (B1203170) skeletons with high diastereoselectivity. nih.gov The unique structure of this compound makes it a promising candidate for exploration in new asymmetric reaction methodologies.

The perfluorobutyryl group, being strongly electron-withdrawing, can significantly influence the electronic environment of the camphor backbone, potentially leading to novel reactivity and selectivity patterns. Research is anticipated to explore the use of this compound and its derivatives as ligands or auxiliaries in a wider range of transformations. This includes their application in asymmetric conjugate additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions where fine-tuning of the catalyst or auxiliary is crucial for achieving high levels of stereocontrol. nih.gov The proven ability of 3-(perfluorobutyryl)-(+)-camphor to act as a ligand in the synthesis of chiral europium complexes for use as NMR shift reagents underscores its coordination capabilities, suggesting its potential utility in various metal-mediated asymmetric catalytic cycles. sigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis for Scalable Enantiopure Product Generation

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, necessitates the development of scalable and efficient synthetic processes. nih.gov Flow chemistry and automated synthesis are at the forefront of this endeavor, offering advantages such as improved reaction control, enhanced safety, and the potential for continuous manufacturing.

A significant emerging trend is the integration of chiral auxiliaries and catalysts derived from camphor into these modern synthetic platforms. For example, a camphor-derived chiral ligand has been successfully used in a copper-catalyzed nitroaldol reaction under continuous flow conditions to produce chiral β-nitro alcohols, which are valuable pharmaceutical intermediates, in high yields and with good enantioselectivity. nih.gov This demonstrates the feasibility of using camphor-based chiral systems in scalable processes. Future research will likely focus on adapting derivatives of this compound for similar applications. The enhanced stability often associated with fluorinated compounds could make these derivatives particularly well-suited for the demanding conditions sometimes encountered in continuous flow reactors. The development of immobilized versions of these fluorinated camphor-derived catalysts on solid supports is another promising avenue, which would facilitate catalyst recovery and recycling in automated synthesis systems, thereby improving the economic and environmental sustainability of producing enantiopure products.

Advanced Material Science Applications Leveraging Chirality and Fluorination Properties

The unique combination of chirality and extensive fluorination in this compound derivatives makes them highly attractive for applications in advanced materials science. The chirality of the camphor unit can be used to induce helical structures in materials, while the fluorine content can impart properties such as hydrophobicity, thermal stability, and low surface energy. ub.edu

One of the most promising areas is in the development of novel liquid crystals. Chiral dopants are added to nematic liquid crystals to induce a helical twist, a fundamental requirement for many display technologies. nih.govmdpi.com The high helical twisting power (HTP) is a desirable characteristic for these dopants. Fluorinated chiral compounds are being actively investigated as advanced chiral dopants. nih.govmdpi.com Derivatives of this compound are being explored for their potential to act as efficient chiral dopants, with the expectation that their rigid chiral structure and the properties of the perfluorinated tail will lead to materials with superior electro-optical performance. mdpi.com

Furthermore, these compounds are being utilized in the synthesis of chiral polymers and functional nanomaterials. For instance, 3-(perfluorobutyryl)-(+)-camphor is a key ligand in the creation of chiral europium complexes that exhibit interesting optoelectronic and photonic properties. sigmaaldrich.com The chirality of the ligand is crucial for developing materials with specific light-manipulating capabilities for use in sensors and imaging systems. The synthesis of chiral covalent organic frameworks (COFs) using camphor derivatives for chromatographic separation of racemates is another exciting development, showcasing the potential of these compounds in creating highly ordered, functional materials. ciac.jl.cn

Interdisciplinary Approaches Combining Synthetic Chemistry with Other Fields

The distinctive properties of fluorinated camphor derivatives are fostering collaborations between synthetic chemists and researchers in a variety of other scientific disciplines, including biology, medicine, and physics. The introduction of fluorine into organic molecules can have profound effects on their biological activity, a phenomenon of great interest in medicinal chemistry and chemical biology. nih.govrsc.org

There is growing interest in the biological activities of camphor derivatives, with studies exploring their potential as antimicrobial and anticancer agents. researchgate.net The fluorinated nature of compounds like this compound could enhance their bioavailability and interaction with biological targets, opening up new avenues for drug discovery. nih.gov

In the realm of analytical chemistry and biophysics, the use of 3-(perfluorobutyryl)-(+)-camphor to create chiral NMR shift reagents is a classic example of an interdisciplinary application. sigmaaldrich.comgoogle.com These reagents allow for the direct determination of the enantiomeric composition of other chiral molecules, a critical capability in pharmaceutical research and quality control. The development of chiral sensors based on these molecules is another active area of research. Moreover, the unique chiroptical properties of these compounds are being investigated in the field of nanophotonics for the development of novel platforms for chiral sensing and separation. nih.gov These interdisciplinary efforts are crucial for unlocking the full potential of this fascinating class of molecules.

常见问题

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 3-(Perfluorobutyryl)-(-)-camphor?

- Methodological Answer : Synthesis typically involves the perfluorobutyrylation of (-)-camphor using perfluorobutyric acid derivatives under anhydrous conditions. Characterization relies on:

- NMR spectroscopy (¹⁹F NMR for fluorine environment analysis and ¹H/¹³C NMR for stereochemical confirmation) .

- Mass spectrometry (high-resolution MS to confirm molecular weight, e.g., C₁₄H₁₅F₇O₂, MW 348.26) .

- Chiral HPLC to verify enantiopurity, given the compound’s stereogenic centers .

Q. How does fluorination impact the physicochemical properties of camphor derivatives?

- Methodological Answer : Fluorination increases hydrophobicity and thermal stability. Key parameters include:

- Boiling point : 60–70°C at 0.2 mm Hg (vs. ~204°C for unmodified camphor) due to reduced intermolecular forces .

- Density : 1.218 g/mL at 25°C, higher than camphor (0.992 g/mL), reflecting fluorine’s electron-withdrawing effects .

- Solubility : Enhanced lipid solubility facilitates applications in membrane permeability studies, validated via octanol-water partition coefficients (log P) .

Q. What experimental protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Storage : 2–8°C in sealed glass vials to prevent hydrolysis of the perfluorobutyryl group .

- Safety : Use glove boxes for anhydrous reactions and fume hoods due to potential volatile byproducts (e.g., HF). Monitor via FTIR for airborne fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated camphor derivatives?

- Methodological Answer : Discrepancies often arise from purity or stereochemical variability. Mitigation strategies include:

- Batch validation : Cross-checking ¹⁹F NMR spectra for trace impurities (e.g., residual perfluorobutyric acid) .

- Toxicokinetic profiling : Parallel studies comparing serum and liver concentrations in model organisms to clarify bioaccumulation vs. metabolic clearance .

Q. What advanced spectroscopic techniques elucidate the coordination chemistry of this compound with lanthanides?

- Methodological Answer :

- X-ray crystallography : Resolves stereospecific binding modes (e.g., Λ/∆ enantiomers in Dy³⁺ or Eu³⁺ complexes) .

- Circular dichroism (CD) : Tracks ligand-induced chirality in metal-ligand charge-transfer transitions .

- EPR spectroscopy : Maps hyperfine splitting in paramagnetic lanthanide complexes (e.g., Dy³⁺) to assess ligand-field effects .

Q. What environmental persistence metrics should be prioritized for this compound?

- Methodological Answer :

- Half-life studies : Use LC-MS/MS to monitor degradation in simulated wastewater under UV light (e.g., comparing to 4-MBC’s 370-day persistence in sludge) .

- Metabolite tracking : Identify stable breakdown products (e.g., fluorinated carboxylic acids) via GC-HRMS, referencing methods for 4-MBC metabolites .

Q. How does fluorinated camphor interact with TRP ion channels compared to non-fluorinated analogs?

- Methodological Answer :

- Patch-clamp electrophysiology : Quantify activation thresholds for TRPM8 (cold-sensing) and TRPV1 (heat-sensing) channels in transfected HEK293 cells .

- Molecular docking : Compare binding affinities using cryo-EM structures of TRP channels, focusing on fluorinated vs. non-fluorinated camphor’s van der Waals interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the mutagenicity of camphor derivatives?

- Methodological Answer : Variations in assay design (e.g., bacterial vs. mammalian systems) and dose thresholds explain discrepancies. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。